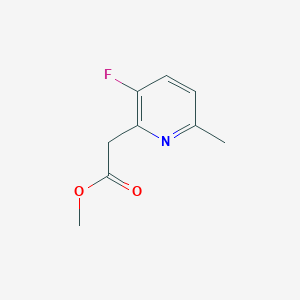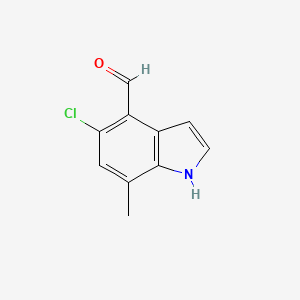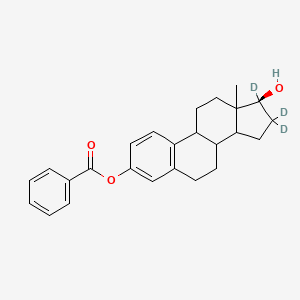
3-(4,6-Diamino-1,3,5-triazin-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,6-Diamino-1,3,5-triazin-2-yl)phenol is an organic compound that features a phenol group attached to a triazine ring substituted with two amino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-Diamino-1,3,5-triazin-2-yl)phenol typically involves multi-step reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 2,4,6-trichloro-1,3,5-triazine.
Substitution Reaction: The trichloro compound undergoes nucleophilic substitution with ammonia to form 2,4,6-triamino-1,3,5-triazine.
Coupling Reaction: The triamino compound is then coupled with phenol under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4,6-Diamino-1,3,5-triazin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The triazine ring can undergo further substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4,6-Diamino-1,3,5-triazin-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and resins due to its ability to form stable complexes with metals.
Wirkmechanismus
The mechanism of action of 3-(4,6-Diamino-1,3,5-triazin-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, while the triazine ring can interact with nucleophilic residues. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Triamino-1,3,5-triazine: Similar structure but lacks the phenol group.
2,4-Diamino-6-phenyl-1,3,5-triazine: Contains a phenyl group instead of a phenol group.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyl)oxy-phenol: Contains additional phenyl and hexyl groups.
Uniqueness
3-(4,6-Diamino-1,3,5-triazin-2-yl)phenol is unique due to the presence of both amino and phenol groups, which allows it to participate in a wide range of chemical reactions and form stable complexes with metals. This versatility makes it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
474333-45-4 |
|---|---|
Molekularformel |
C9H9N5O |
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
3-(4,6-diamino-1,3,5-triazin-2-yl)phenol |
InChI |
InChI=1S/C9H9N5O/c10-8-12-7(13-9(11)14-8)5-2-1-3-6(15)4-5/h1-4,15H,(H4,10,11,12,13,14) |
InChI-Schlüssel |
NWLBUVXNJRXJFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C2=NC(=NC(=N2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14080352.png)
![6-piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B14080358.png)

![methyl (2R,3S)-3-[(E)-6-[(2R)-3,3-dimethyloxiran-2-yl]-4-methylhex-3-enyl]-3-methyloxirane-2-carboxylate](/img/structure/B14080364.png)

![2-amino-N-[6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-(1-hydroxyethyl)-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-(1-hydroxy-2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B14080372.png)

![7-Bromo-2-(furan-2-ylmethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080384.png)



![1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080413.png)

